molecular formula C8H8Br2O B13515311 5-Bromo-2-(2-bromoethyl)phenol

5-Bromo-2-(2-bromoethyl)phenol

Cat. No.: B13515311
M. Wt: 279.96 g/mol
InChI Key: HSSCNKNTMKOPMW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromoethyl)phenol is a brominated phenolic compound characterized by a phenol ring substituted with a bromine atom at the 5-position and a 2-bromoethyl group at the 2-position. The compound’s reactivity and applications are inferred from related bromophenols, which are frequently utilized as intermediates in organic synthesis, corrosion inhibitors, and ligands for metal complexes .

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

5-bromo-2-(2-bromoethyl)phenol

InChI

InChI=1S/C8H8Br2O/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,11H,3-4H2

InChI Key

HSSCNKNTMKOPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-bromoethyl)phenol typically involves the bromination of 2-(2-bromoethyl)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 5-Bromo-2-(2-bromoethyl)phenol may involve large-scale bromination processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-bromoethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst such as iron powder.

    Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Substituted Phenols: Depending on the reagents used, various substituted phenols can be formed.

    Bromoethyl Derivatives: Nucleophilic substitution of the bromoethyl group can lead to the formation of different bromoethyl derivatives.

Scientific Research Applications

5-Bromo-2-(2-bromoethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromoethyl)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group can form hydrogen bonds and interact with various enzymes and proteins, leading to inhibition or activation of biological pathways . The bromoethyl group can also participate in nucleophilic substitution reactions, further modifying its activity.

Comparison with Similar Compounds

Key Observations :

  • Corrosion Inhibition: Schiff base derivatives like HBSAP exhibit superior inhibition efficiency (50–80% in 0.5 M HCl) due to their planar imine groups, which facilitate adsorption on metal surfaces. The target compound’s non-planar bromoethyl group may limit this interaction .
  • Synthetic Utility: Brominated phenols with electron-withdrawing groups (e.g., -Br, -NO₂) are pivotal in Suzuki-Miyaura couplings and polymer synthesis. The target compound’s dual bromine sites could enable regioselective functionalization .

Spectroscopic and Crystallographic Data

  • NMR Trends: Bromine substituents in phenolic analogs induce characteristic deshielding in $ ^1H $-NMR. For example, the -CH₂Br group in 5-bromo-2-(bromomethyl)phenol resonates at δ 4.3–4.5 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .
  • Crystallography : Schiff base derivatives (e.g., HBSAP) exhibit intramolecular hydrogen bonding (O–H···N), stabilizing planar configurations critical for corrosion inhibition .

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